Ester Hydrolysis Rate: Tert-Butyl vs. Methyl Phenylacetate – 8-Fold Slower Kinetics
The tert-butyl ester group of tert-butyl 2-phenylacetate sterically shields the carbonyl carbon from nucleophilic attack, resulting in an ester hydrolysis rate approximately 8 times slower than that of methyl phenylacetate under comparable conditions . While the tert-butyl ester shows maximum stability at pH 6.8–7.2, its deprotection is selectively achieved under acidic conditions, in contrast to methyl and ethyl esters which are typically cleaved by alkaline saponification [1]. This differential pH-rate profile enables orthogonal deprotection in multi-step synthesis.
| Evidence Dimension | Relative ester hydrolysis rate (steric retardation factor) |
|---|---|
| Target Compound Data | 8× slower hydrolysis vs methyl analog (steric effect of tert-butyl group) |
| Comparator Or Baseline | Methyl phenylacetate (hydrolysis rate normalized to 1×) |
| Quantified Difference | 8-fold slower hydrolysis for tert-butyl ester; maximum stability at pH 6.8–7.2 |
| Conditions | pH-rate profile studies; steric effect comparison under nucleophilic attack conditions |
Why This Matters
Procurement of the tert-butyl ester is essential when a selectively acid-labile protecting group with prolonged aqueous stability at near-neutral pH is required; methyl or ethyl esters will undergo premature hydrolysis under these conditions.
- [1] Kenyon, W. G., Meyer, R. B., & Hauser, C. R. (1963). Alkylations of Phenylacetic Esters with Halides. J. Org. Chem., 28, 3108–3112. View Source
